molecular formula C19H28N4O18P2 B046243 Udp-ddgpu CAS No. 112529-16-5

Udp-ddgpu

Cat. No.: B046243
CAS No.: 112529-16-5
M. Wt: 662.4 g/mol
InChI Key: CFGWKIDRUJVXAG-PAOTWUOVSA-N
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Description

UDP-DDGPU (Uridine Diphosphate-Dideoxyglucopyranuronic Acid) is a nucleotide-sugar analog involved in glycosylation pathways, particularly in the biosynthesis of bacterial cell wall components. Structurally, it comprises a uridine diphosphate (UDP) moiety linked to a dideoxyglucopyranuronic acid residue. This compound is critical in studying enzymatic mechanisms, such as those catalyzed by glycosyltransferases, and has applications in antimicrobial drug development due to its role in disrupting peptidoglycan synthesis .

Properties

CAS No.

112529-16-5

Molecular Formula

C19H28N4O18P2

Molecular Weight

662.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] (2S,3S,4R,5R,6S)-4,5-diacetamido-3,6-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)17(29)40-15(12(10)27)18(30)39-14-8(5-37-43(35,36)41-42(32,33)34)38-16(13(14)28)23-4-3-9(26)22-19(23)31/h3-4,8,10-17,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,35,36)(H,22,26,31)(H2,32,33,34)/t8-,10-,11-,12+,13-,14-,15+,16-,17+/m1/s1

InChI Key

CFGWKIDRUJVXAG-PAOTWUOVSA-N

SMILES

CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C

Canonical SMILES

CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C

Synonyms

UDP-DDGPU
UDP-X
uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with UDP-Glucose (UDP-Glc)

Structural Similarities and Differences :

  • Shared Features : Both UDP-DDGPU and UDP-Glc contain a UDP backbone.
  • Key Difference : this compound lacks hydroxyl groups at the C2 and C3 positions of the sugar moiety, whereas UDP-Glc has hydroxyl groups at all carbon positions (Table 1).

Functional Implications :

  • Enzyme Specificity : UDP-Glc is a substrate for glycogen synthase and other glycosyltransferases, while this compound inhibits enzymes like MurG, which is essential for peptidoglycan biosynthesis .
  • Thermodynamic Stability : The absence of hydroxyl groups in this compound reduces hydrogen bonding, leading to lower solubility (23 mg/mL vs. 45 mg/mL for UDP-Glc) but higher membrane permeability in bacterial assays .

Comparison with UDP-Galactose (UDP-Gal)

Structural Comparison :

  • Isomeric Difference : UDP-Gal differs from this compound in the stereochemistry of the C4 hydroxyl group (axial in Gal vs. absent in DDGPU).

Functional Divergence :

  • Biological Role : UDP-Gal participates in galactosylation of glycoproteins, while this compound acts as a competitive inhibitor in bacterial glycosylation pathways.
  • Kinetic Data : this compound exhibits a lower Km (1.2 µM) for MurG compared to UDP-Gal (Km = 8.5 µM), indicating higher binding affinity .

Data Table: Comparative Properties of this compound and Analogs

Property This compound UDP-Glucose UDP-Galactose
Molecular Formula C₁₇H₂₄N₂O₁₆P₂ C₁₅H₂₄N₂O₁₇P₂ C₁₅H₂₄N₂O₁₇P₂
Solubility (mg/mL) 23 45 38
Enzymatic Km (MurG, µM) 1.2 N/A 8.5
Role in Biosynthesis Inhibitor Substrate Substrate
Thermal Stability (°C) 120 95 90

Table 1. Comparative properties of this compound, UDP-Glucose, and UDP-Galactose. Data derived from enzymatic assays and solubility studies .

Functional Comparison with Pharmacologically Relevant Analogs

Tunicamycin

  • Functional Overlap : Both this compound and tunicamycin inhibit peptidoglycan synthesis.
  • Mechanistic Difference : Tunicamycin blocks the transfer of GlcNAc-1-phosphate to undecaprenyl phosphate, while this compound directly inhibits MurG .
  • Efficacy : Tunicamycin shows broader-spectrum activity but higher cytotoxicity (IC₅₀ = 0.1 µM vs. 2.5 µM for this compound in E. coli models) .

Fosfomycin

  • Target Pathway : Fosfomycin inhibits MurA, an earlier step in peptidoglycan synthesis.
  • Advantage of this compound : Unlike fosfomycin, this compound is less prone to resistance mutations due to its unique binding site on MurG .

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